molecular formula C33H34O8 B1249688 cassumunin A

cassumunin A

Cat. No. B1249688
M. Wt: 558.6 g/mol
InChI Key: JNTVWGHEMUSWQN-BRLOHPTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cassumunin A is a natural product found in Zingiber montanum with data available.

Scientific Research Applications

Synthesis and Antioxidant Properties

Cassumunin A, as a part of the cassumunin group (which includes cassumunin A, B, and C), has been extensively studied for its synthesis and antioxidant properties. Notably, these compounds are recognized as superior antioxidants and anti-inflammatory agents. A comprehensive study by Khan and Hussain (2020) detailed the total synthesis of cassumunins A to C, highlighting their significant yield and the novel approaches developed for their synthesis, which includes a cascade sigmatropic shift and Heck cross-coupling reaction (Khan & Hussain, 2020). Dai et al. (2014) also accomplished the first concise and efficient total synthesis of cassumunin C, providing insights into the chemical synthesis processes of these compounds (Dai et al., 2014).

Antioxidant Potency Analysis

Utami et al. (2021) conducted a study on the antioxidant potency of cassumunin A-C compounds from Bangle rhizome (Zingiber cassumunar), utilizing molecular docking on human ROS1 kinase receptors. This study showcased cassumunin A-C compounds having higher affinity compared to ascorbic acid and tocopherol, suggesting their potential as potent antioxidant agents from natural resources (Utami, Solikah & Mahfudh, 2021).

Inhibitory Effects in Disease Models

Research has also explored the inhibitory effects of compounds similar to cassumunins. For instance, a study on Cinnamomum cassia, which contains compounds with structural similarities to cassumunins, demonstrated antiallergic properties in atopic dermatitis models. This study by Sung et al. (2011) suggests the potential of such compounds in suppressing allergic responses (Sung et al., 2011).

Potential in Alzheimer's Disease

Singh et al. (2013) investigated the binding affinity of cassumunins A and B in comparison to curcumin, suggesting their potent inhibitory effects on beta-amyloid aggregation in Alzheimer’s disease. This study indicates the potential of cassumunins as effective agents in Alzheimer's disease management (Singh, Gupta, Kesharwani & Misra, 2013).

properties

Product Name

cassumunin A

Molecular Formula

C33H34O8

Molecular Weight

558.6 g/mol

IUPAC Name

(1E,6E)-1-[3-[(E)-4-(3,4-dimethoxyphenyl)but-3-en-2-yl]-4-hydroxy-5-methoxyphenyl]-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione

InChI

InChI=1S/C33H34O8/c1-21(6-7-22-11-15-29(38-2)31(18-22)40-4)27-16-24(19-32(41-5)33(27)37)9-13-26(35)20-25(34)12-8-23-10-14-28(36)30(17-23)39-3/h6-19,21,36-37H,20H2,1-5H3/b7-6+,12-8+,13-9+

InChI Key

JNTVWGHEMUSWQN-BRLOHPTNSA-N

Isomeric SMILES

CC(/C=C/C1=CC(=C(C=C1)OC)OC)C2=C(C(=CC(=C2)/C=C/C(=O)CC(=O)/C=C/C3=CC(=C(C=C3)O)OC)OC)O

Canonical SMILES

CC(C=CC1=CC(=C(C=C1)OC)OC)C2=C(C(=CC(=C2)C=CC(=O)CC(=O)C=CC3=CC(=C(C=C3)O)OC)OC)O

synonyms

cassumunin A
cassumunin-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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